

# An In-Depth Technical Guide to 1-Piperidinepropanoic Acid

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## Compound of Interest

Compound Name: 1-Piperidinepropanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-piperidinepropanoic acid** (1-PPA), a small molecule with significant anti-inflammatory properties. This document consolidates key information on its chemical and physical properties, synthesis, biological activity, and relevant experimental protocols, making it a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

## Chemical and Physical Properties

**1-Piperidinepropanoic acid**, also known as 3-(1-piperidiny)propanoic acid, is a piperidine derivative with a carboxylic acid functional group.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	157.21 g/mol	[1]
CAS Number	26371-07-3	[1]
IUPAC Name	3-(piperidin-1-yl)propanoic acid	[1]
Melting Point	105-110 °C	[2]
Boiling Point	105-108 °C at 0.5 mmHg	[2]
SMILES	C1CCN(CC1)CCC(=O)O	[1]
InChI	InChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)	[1]

## Synthesis of 1-Piperidinepropanoic Acid

A common and effective method for the synthesis of **1-piperidinepropanoic acid** is through the N-alkylation of piperidine with a suitable three-carbon precursor. A widely used approach involves the reaction of piperidine with  $\beta$ -propiolactone or acrylic acid.

## Experimental Protocol: Synthesis via Michael Addition

This protocol is based on the Michael addition of piperidine to acrylic acid.

Materials:

- Piperidine
- Acrylic acid
- Toluene (or another suitable solvent)
- Hydrochloric acid (for acidification)
- Sodium sulfate (anhydrous)

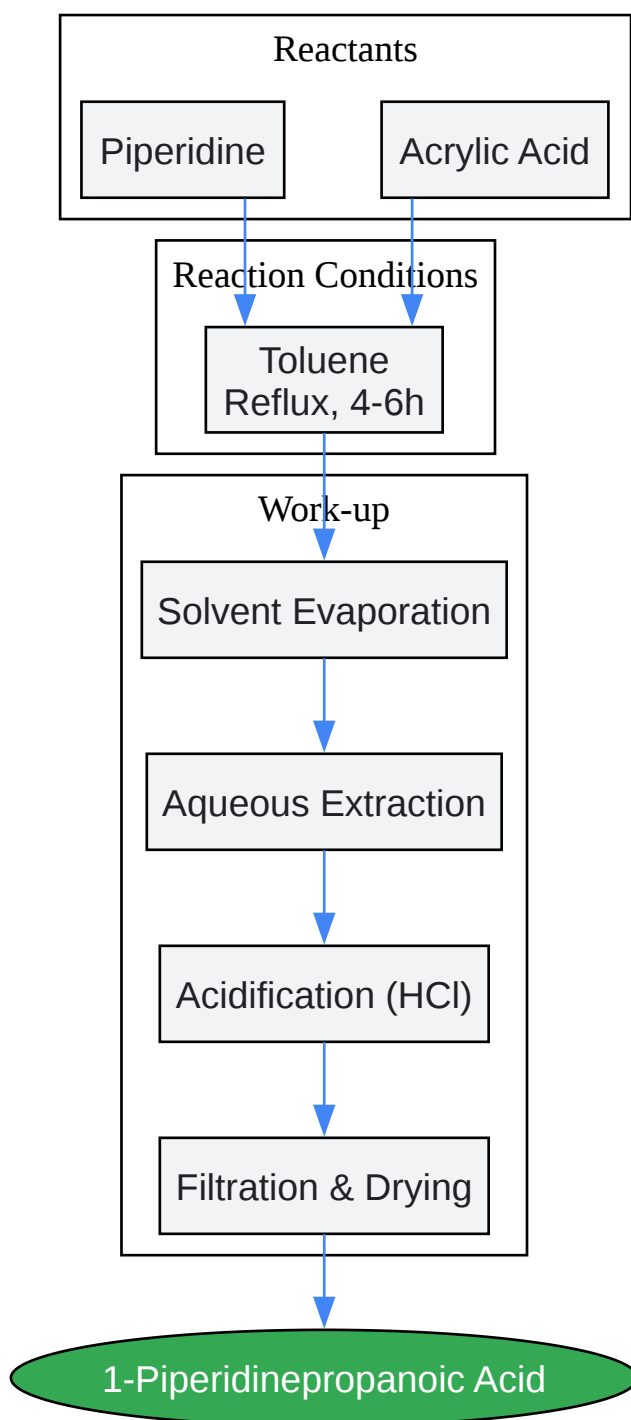
- Distilled water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a stirred solution of piperidine (1.0 equivalent) in toluene, slowly add acrylic acid (1.0 equivalent) at room temperature. An exothermic reaction may be observed.
- After the initial reaction subsides, heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting materials.
- Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6-7 to precipitate the product.
- Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum over anhydrous sodium sulfate.



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Synthetic workflow for **1-Piperidinepropanoic acid**.

## Spectroscopic Data

The structural confirmation of **1-piperidinepropanoic acid** is achieved through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (ppm)	Assignment
~3.0-3.2	-CH <sub>2</sub> -N (piperidine α)
~2.8-3.0	-CH <sub>2</sub> -N (chain)
~2.4-2.6	-CH <sub>2</sub> -COOH
~1.5-1.7	-CH <sub>2</sub> - (piperidine β, γ)

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.[\[3\]](#)[\[4\]](#)

## Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of **1-piperidinepropanoic acid**.

Parameter	Value
Molecular Weight	157.21
Molecular Ion [M] <sup>+</sup>	m/z 157
Protonated Molecule [M+H] <sup>+</sup>	m/z 158
Key Fragmentation Peaks (m/z)	140 (loss of OH), 112 (loss of COOH), 98, 84 (piperidine fragment)

Note: Fragmentation patterns can vary based on the ionization method.[\[2\]](#)[\[5\]](#)

## Biological Activity and Mechanism of Action

**1-Piperidinepropanoic acid** has demonstrated significant anti-inflammatory properties, primarily through its interaction with the Protease-Activated Receptor 2 (PAR2).[6] It acts as an allosteric inhibitor of PAR2, binding to a site distinct from the endogenous ligand binding site and stabilizing the receptor in an inactive conformation.[6]

## Inhibition of Pro-inflammatory Cytokine Expression

In vitro studies using the human monocytic cell line THP-1 have shown that 1-PPA can dose-dependently inhibit the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS).[7]

Treatment	Fold Increase in IL-6 Gene Expression (Mean $\pm$ SD)	Fold Increase in TNF- $\alpha$ Gene Expression (Mean $\pm$ SD)
LPS (10 ng/mL)	12.5 $\pm$ 1.5	10.2 $\pm$ 1.2
LPS + 1-PPA (1 ng/mL)	8.2 $\pm$ 1.1	7.5 $\pm$ 0.9
LPS + 1-PPA (10 ng/mL)	4.1 $\pm$ 0.6	3.8 $\pm$ 0.5
LPS + 1-PPA (100 ng/mL)	2.3 $\pm$ 0.4	2.1 $\pm$ 0.3

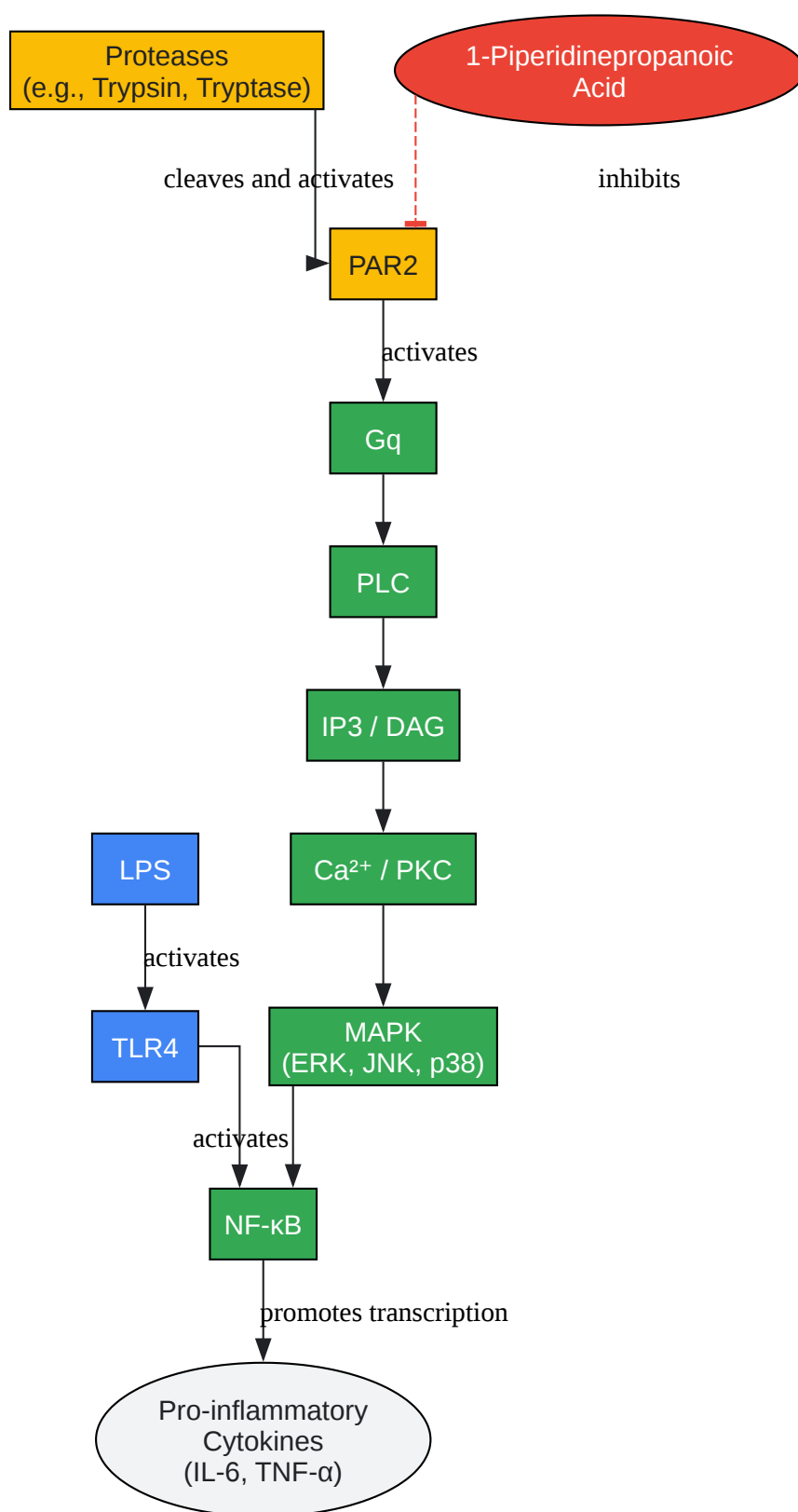
Data adapted from a study on LPS-stimulated THP-1 cells.[7][8]

## In Vivo Efficacy in a Sepsis Model

The anti-inflammatory effects of 1-PPA have been validated in a murine model of sepsis induced by LPS. Treatment with 1-PPA resulted in a significant improvement in survival rates and a reduction in systemic inflammatory markers.[8]

## Signaling Pathway

The inhibitory action of **1-piperidinepropanoic acid** on PAR2 disrupts downstream signaling cascades that are crucial for the inflammatory response.



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PAR2 signaling pathway and the inhibitory effect of 1-PPA.

## Key Experimental Protocols

### In Vitro: Inhibition of LPS-Induced Cytokine Production in THP-1 Cells

This protocol outlines the methodology to assess the anti-inflammatory activity of **1-piperidinepropanoic acid** in a human monocytic cell line.<sup>[9][10]</sup>

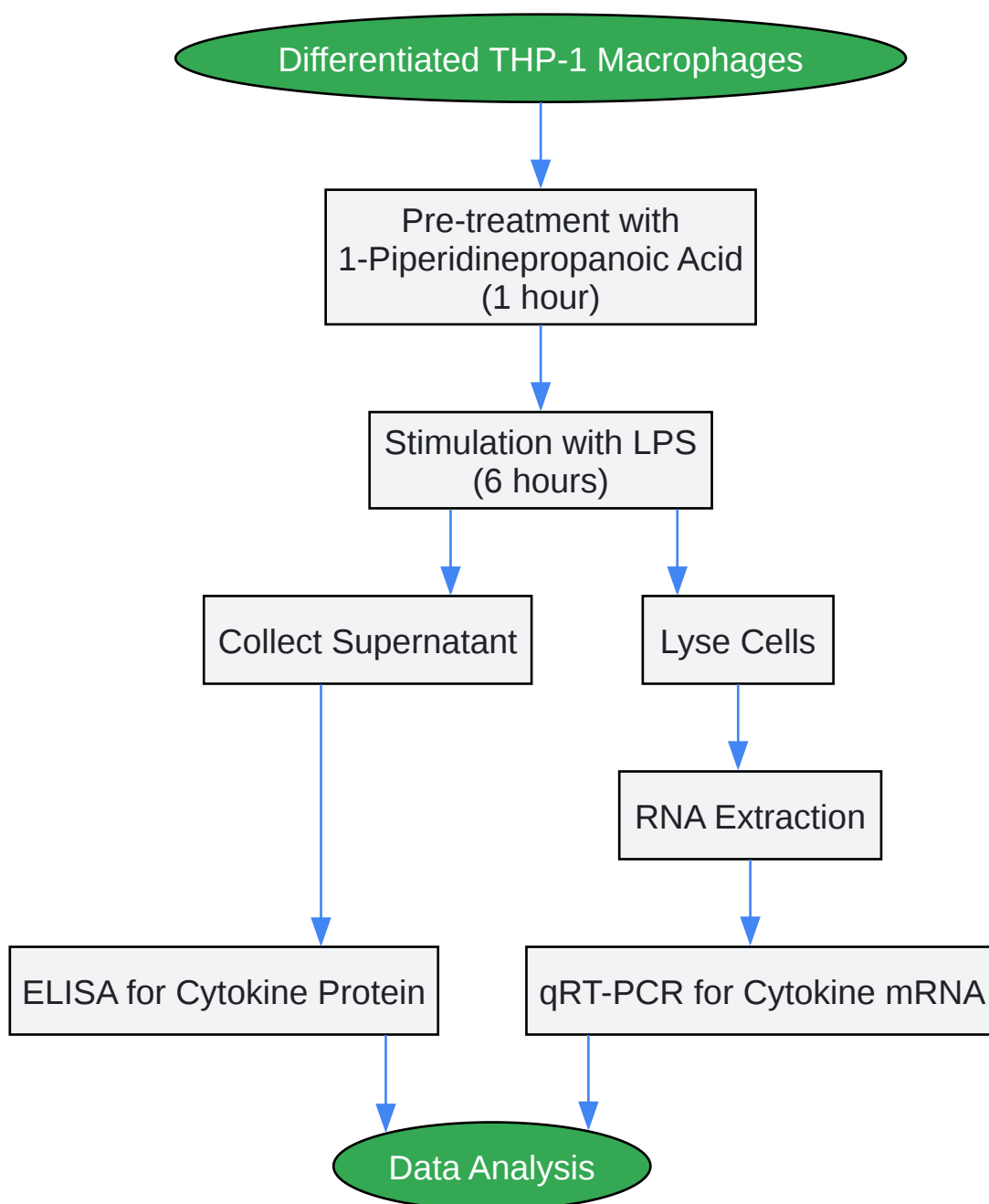
#### Cell Culture and Differentiation:

- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- To differentiate monocytes into macrophages, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours before treatment.

#### Experimental Procedure:

- Seed the differentiated THP-1 macrophages in 24-well plates at a density of  $5 \times 10^5$  cells/well.
- Pre-treat the cells with various concentrations of **1-piperidinepropanoic acid** (e.g., 1, 10, 100 ng/mL) for 1 hour. Include a vehicle control (medium only).
- Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control group.
- After incubation, collect the cell culture supernatants to measure cytokine protein levels by ELISA.
- Lyse the cells to extract total RNA for gene expression analysis of cytokines (e.g., IL-6, TNF-α) by quantitative real-time PCR (qRT-PCR).





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Workflow for in vitro anti-inflammatory assay.

## In Vivo: Murine Model of LPS-Induced Sepsis

This protocol describes a preclinical model to evaluate the in vivo efficacy of **1-piperidinepropanoic acid** in mitigating the effects of sepsis.[8][11]

#### Animals and Housing:

- Use male C57BL/6 mice (8-10 weeks old).
- House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
- Allow the mice to acclimatize for at least one week before the experiment.
- All animal procedures must be approved by the institutional animal care and use committee.

#### Experimental Procedure:

- Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (10 mg/kg body weight) dissolved in sterile saline.
- One hour after the LPS injection, administer **1-piperidinepropanoic acid** (5 mg/kg body weight, i.p.) to the treatment group.
- Administer an equivalent volume of vehicle (e.g., sterile saline) to the control group.
- Monitor the survival of the mice every 12 hours for a period of 48-72 hours.
- In a separate cohort of animals, collect blood samples at various time points (e.g., 6, 12, 24 hours) post-LPS injection to measure serum cytokine levels using ELISA.
- At the end of the experiment, euthanize the surviving animals and collect organs (e.g., lungs, liver, spleen) for histopathological analysis and measurement of tissue inflammatory markers.

## Conclusion

**1-Piperidinepropanoic acid** is a promising small molecule with well-documented anti-inflammatory properties mediated through the allosteric inhibition of PAR2. Its straightforward synthesis, coupled with demonstrated in vitro and in vivo efficacy, makes it an attractive candidate for further investigation in the development of novel therapeutics for inflammatory diseases. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of **1-piperidinepropanoic acid** and its derivatives.

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